5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
1H-Pyrazole-3-carboxylic acid: Lacks the 3,5-dimethylphenyl group but shares the pyrazole core structure.
3,5-Dimethylphenylboronic acid: Contains the same aromatic ring but with a boronic acid group instead of a pyrazole ring.
Uniqueness
5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the 3,5-dimethylphenyl group and the pyrazole ring with a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-8(2)5-9(4-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
LEMHKXXBRQWIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NNC(=C2)C(=O)O)C |
Origin of Product |
United States |
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